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Abstract

Zolunicant (also known as 18-Methoxycoronaridine or 18-MC, and MM-110) is a novel, orally
active synthetic derivative of the iboga alkaloid coronaridine.[1] Developed as a potential
treatment for substance use disorders, Zolunicant is distinguished from its parent compound,
ibogaine, by a potentially more favorable safety profile.[2] This technical guide provides a
comprehensive overview of the initial safety and toxicity data from preclinical studies and
Phase 1 clinical trials. The information is intended to provide researchers, scientists, and drug
development professionals with a detailed understanding of the early-stage safety profile of this
compound.

Introduction

Zolunicant is an a3[4 nicotinic cholinergic receptor antagonist.[1][3][4] This mechanism is
believed to indirectly modulate the mesolimbic dopamine pathway, which plays a crucial role in
reward and addiction.[4] Unlike ibogaine, which has a complex pharmacology associated with
hallucinogenic effects, cardiotoxicity, and neurotoxicity, Zolunicant has been engineered to
have a more selective receptor binding profile.[5] It exhibits significantly reduced affinity for
NMDA receptors, the serotonin transporter, and sodium channels, which are thought to
contribute to the adverse effects of ibogaine.[1] This guide summarizes the key findings from
non-clinical toxicology studies and the initial human safety trial.
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Preclinical Safety and Toxicology

A series of in vitro and in vivo toxicology studies were conducted to support the first-in-human
clinical trial of Zolunicant. These studies were performed in accordance with Good Laboratory
Practice (GLP) guidelines.

In Vitro Toxicology

GLP in vitro studies were conducted to assess the genotoxic and cardiac safety of Zolunicant.
The collective results of these studies indicated that Zolunicant does not pose a significant
genotoxic risk.[4] Key in vitro studies included:

» Bacterial Reverse Mutation Assay (Ames Test)
o Chromosome Aberration Assay in Human Peripheral Blood Lymphocytes

e Cardiac Action Potential Duration in Rabbit Purkinje Fibers

In Vivo Toxicology

GLP-compliant in vivo toxicology studies were conducted in both rodent (mice) and non-rodent
(cynomolgus monkeys) species.

A 14-day repeat-dose oral toxicology study was conducted in mice. The predominant adverse
findings were exaggerated acute neurobehavioral effects consistent with the known
pharmacology of Zolunicant.[4]

Table 1: Summary of 14-Day Oral Toxicology Study in Mice

Parameter Male Mice Female Mice

No Observed Adverse Effect

50 mg/kg/da 100 mg/kg/da
Level (NOAEL) grareay graieay

Human Equivalent Dose (HED)

4 mg/kg/da 8 mg/kg/da
of NOAEL gaicay gaicay

Data sourced from a patent

application.[4]
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A 14-day repeat-dose oral toxicology study was also conducted in cynomolgus monkeys.

Similar to the findings in mice, the primary adverse effects were related to the compound's
neurobehavioral activity.[4]

Table 2: Summary of 14-Day Oral Toxicology Study in Cynomolgus Monkeys

Parameter Male and Female Monkeys
No Observed Adverse Effect Level (NOAEL) 50 mg/kg/day
Human Equivalent Dose (HED) of NOAEL 16 mg/kg/day

Data sourced from a patent application.[4]

Experimental Protocols: Preclinical Toxicology

The following provides a generalized experimental protocol for the repeat-dose oral toxicology
studies based on available information.
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Preclinical Repeat-Dose Toxicology Study Workflow.
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Methodology:

¢ Animal Selection and Acclimation: Healthy, young adult mice and cynomolgus monkeys were
selected for the studies. Animals were acclimated to the laboratory environment before the
start of the study.

» Dose Administration: Zolunicant was administered orally via gavage once daily for 14
consecutive days. A control group received the vehicle.

« In-Life Monitoring: Daily clinical observations were performed to assess for any signs of
toxicity. Body weight and food consumption were measured at regular intervals.

o Terminal Procedures: At the end of the 14-day dosing period, animals were euthanized.
Blood samples were collected for hematology and clinical chemistry analysis. A full necropsy
was performed, and selected organs were collected for histopathological examination.

Clinical Safety and Tolerability

The initial safety and tolerability of Zolunicant in humans were evaluated in a Phase 1,
randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

Phase 1 Clinical Trial Design

The study was conducted in healthy volunteers and consisted of two parts: a Single Ascending
Dose (SAD) arm and a Multiple Ascending Dose (MAD) arm. A total of 108 healthy volunteers
participated in the trial.[3]
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Phase 1 Clinical Trial Workflow.
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Safety and Tolerability Findings

The topline results from the Phase 1 trial indicated that Zolunicant was well-tolerated in
healthy volunteers.[3]

Table 3: Summary of Phase 1 Clinical Trial Safety Findings

Study Arm Maximum Tolerated Dose Key Safety Observations

Single Ascending Dose (SAD) Up to 500 mg per day Well-tolerated.[3]

Multiple Ascending Dose

60 mg per day for seven days Well-tolerated.[3
(MAD) gp y y (3]

o Adverse Events: No serious adverse events were reported. All treatment-emergent adverse
events were reported as mild or moderate in severity and resolved without any lasting
effects.[3]

o Cardiovascular Safety: Electrocardiogram (ECG) assessments revealed no findings of
clinical concern across the administered dose ranges.[3]

» Clinical Laboratory Parameters: No clinically significant changes in laboratory parameters
were observed.[3]

Pharmacokinetics

The pharmacokinetic profile of Zolunicant was characterized by a linear relationship across
the tested doses and frequencies in the Phase 1 trial.[3]

Signaling Pathway

Zolunicant's primary mechanism of action is the antagonism of the a3[34 nicotinic
acetylcholine receptor. This receptor is predominantly located in the medial habenula and the
interpeduncular nucleus, which are key components of a pathway that modulates dopamine
release in the brain's reward centers.[4]
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Proposed Mechanism of Action of Zolunicant.

By antagonizing the a334 nicotinic receptors in the habenulo-interpeduncular pathway,
Zolunicant is thought to modulate downstream dopamine release in the nucleus accumbens,
thereby reducing the reinforcing effects of addictive substances.

Summary and Conclusion

The initial safety and toxicity profile of Zolunicant appears to be favorable. Preclinical studies
in mice and monkeys demonstrated good tolerability at doses significantly higher than the
anticipated human equivalent doses, with the primary adverse findings being reversible
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neurobehavioral effects.[4] The first-in-human Phase 1 clinical trial in healthy volunteers also
showed that Zolunicant is safe and well-tolerated at single doses up to 500 mg and multiple
doses of 60 mg per day for seven days.[3] No serious adverse events or clinically significant
changes in cardiovascular or laboratory parameters were observed.[3]

These findings support the continued clinical development of Zolunicant as a potential
therapeutic agent for substance use disorders. Further studies will be necessary to establish
the efficacy and long-term safety of Zolunicant in patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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